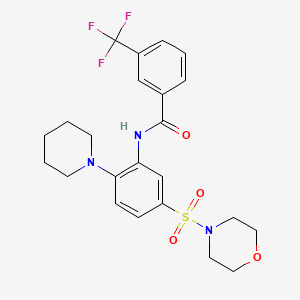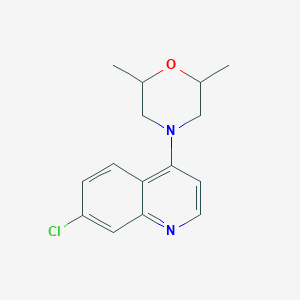![molecular formula C14H18FNO3S B7533313 [2-(Tert-butylamino)-2-oxoethyl] 2-(2-fluorophenyl)sulfanylacetate](/img/structure/B7533313.png)
[2-(Tert-butylamino)-2-oxoethyl] 2-(2-fluorophenyl)sulfanylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(Tert-butylamino)-2-oxoethyl] 2-(2-fluorophenyl)sulfanylacetate, commonly known as TBOA, is a chemical compound that is widely used in scientific research. It is a potent inhibitor of the excitatory amino acid transporter (EAAT), which is responsible for the reuptake of glutamate from the synaptic cleft. TBOA has been shown to have a number of important applications in a variety of fields, including neuroscience, pharmacology, and biochemistry.
Mécanisme D'action
TBOA works by inhibiting the reuptake of glutamate from the synaptic cleft. Glutamate is the primary excitatory neurotransmitter in the brain, and its reuptake is crucial for maintaining proper synaptic function. By inhibiting glutamate reuptake, TBOA increases the concentration of glutamate in the synaptic cleft, leading to increased excitability and synaptic transmission.
Biochemical and Physiological Effects
TBOA has a number of biochemical and physiological effects. In vitro studies have shown that TBOA can increase the concentration of extracellular glutamate in the brain. This can lead to increased excitability and synaptic transmission, which can have both beneficial and detrimental effects depending on the context.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using TBOA in lab experiments is its specificity for the [2-(Tert-butylamino)-2-oxoethyl] 2-(2-fluorophenyl)sulfanylacetate transporter. This allows researchers to selectively manipulate glutamate reuptake without affecting other aspects of synaptic function. However, TBOA has a relatively short half-life and can be rapidly metabolized in vivo, which can limit its usefulness in certain experiments.
Orientations Futures
There are a number of future directions for research involving TBOA. One area of interest is the development of more potent and selective inhibitors of glutamate transporters. Another area of interest is the investigation of the physiological and pathological roles of glutamate transporters in various neurological disorders. Finally, TBOA may have potential therapeutic applications in the treatment of certain neurological disorders, although further research is needed to explore this possibility.
Méthodes De Synthèse
The synthesis of TBOA involves the reaction of 2-(2-fluorophenyl)sulfanylacetic acid with tert-butylamine and 1,1'-carbonyldiimidazole (CDI) in anhydrous tetrahydrofuran (THF). The reaction is typically carried out at room temperature for several hours, and the resulting product is purified using column chromatography.
Applications De Recherche Scientifique
TBOA has been used in a wide range of scientific research applications. In neuroscience, it has been used to study the role of glutamate transporters in synaptic transmission and plasticity. TBOA has also been used to investigate the effects of glutamate transporter dysfunction in various neurological disorders, such as epilepsy, stroke, and traumatic brain injury.
In pharmacology, TBOA has been used to screen potential drugs that target glutamate transporters. It has also been used to investigate the pharmacological properties of various compounds that interact with glutamate transporters.
Propriétés
IUPAC Name |
[2-(tert-butylamino)-2-oxoethyl] 2-(2-fluorophenyl)sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO3S/c1-14(2,3)16-12(17)8-19-13(18)9-20-11-7-5-4-6-10(11)15/h4-7H,8-9H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHISSKNJXGDWSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)COC(=O)CSC1=CC=CC=C1F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(5-Chlorothiophen-2-yl)-4-[4-[(2,5-dimethoxyphenyl)methyl]piperazin-1-yl]butane-1,4-dione](/img/structure/B7533248.png)
![2-tert-butyl-N-[2-methyl-5-(methylsulfamoyl)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B7533255.png)


![[5-[(2-Methoxyphenoxy)methyl]furan-2-yl]-(2-methyl-6-phenylmorpholin-4-yl)methanone](/img/structure/B7533288.png)



![4-propyl-N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]benzamide](/img/structure/B7533319.png)

![2-ethoxy-2-phenyl-N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]acetamide](/img/structure/B7533328.png)
![1-[4-(3H-benzimidazole-5-carbonyl)piperazin-1-yl]-2-ethoxy-2-phenylethanone](/img/structure/B7533336.png)